molecular formula C12H15N3O2S B3123904 4-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid CAS No. 313534-30-4

4-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid

Cat. No.: B3123904
CAS No.: 313534-30-4
M. Wt: 265.33 g/mol
InChI Key: UISYYGNHKBJWIF-UHFFFAOYSA-N
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Description

4-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid (CAS: 313534-30-4) is a thienopyrimidine derivative featuring a butyric acid side chain. Thienopyrimidines are heterocyclic compounds known for their pharmacological relevance, particularly in kinase inhibition and anticancer research . The butyric acid moiety introduces carboxylic acid functionality, which may influence solubility and binding interactions with biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-2-8-6-9-11(13-5-3-4-10(16)17)14-7-15-12(9)18-8/h6-7H,2-5H2,1H3,(H,16,17)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISYYGNHKBJWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)NCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901191124
Record name 4-[(6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901191124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313534-30-4
Record name 4-[(6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313534-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901191124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to form the desired thienopyrimidine derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

4-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include formic acid, triethyl orthoformate, dimethylformamide dimethylacetal, and various primary amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The thieno[2,3-d]pyrimidine core is known to interact with protein kinases and other enzymes, potentially inhibiting their activity and affecting cellular processes . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The 6-ethyl group in the target compound increases hydrophobicity compared to the 5,6-dimethyl analog .
  • The fused tetrahydrobenzo ring in sc-314824 significantly elevates molecular weight and LogP, suggesting enhanced lipid bilayer penetration .

Chain Length Impact :

  • The acetic acid derivative (shorter chain) exhibits lower molecular weight and LogP, but its discontinuation in catalogs may reflect stability or synthesis challenges .
  • The butyric acid chain in the target compound balances solubility and target engagement compared to shorter or branched analogs.

Key Observations:

  • The branched butyric acid analog (CAS 1008005-95-5) carries an irritant classification, suggesting higher reactivity or tissue sensitivity .
  • Safety data gaps for the target compound highlight the need for further toxicological studies.

Biological Activity

4-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid is a heterocyclic compound with a thieno[2,3-d]pyrimidine core, which has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and comparative studies with similar compounds.

  • IUPAC Name : 4-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid
  • Molecular Formula : C12H15N3O2S
  • CAS Number : 313534-30-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular pathways. The thieno[2,3-d]pyrimidine moiety is known to inhibit protein kinases, which play a significant role in cell signaling and proliferation.

Antimicrobial Activity

Studies have indicated that derivatives of thieno[2,3-d]pyrimidine exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for these compounds suggest potent antibacterial activity.

Antitumor Activity

Preliminary research suggests that this compound may exhibit antitumor properties. In vitro studies have indicated that it can inhibit cancer cell proliferation by interfering with key signaling pathways associated with tumor growth . Further studies are required to elucidate the specific pathways involved.

Comparative Studies

To understand the unique biological profile of this compound, it is beneficial to compare it with other thieno[2,3-d]pyrimidine derivatives. The following table summarizes key comparisons:

Compound NameBiological ActivityKey Findings
This compoundAntimicrobial, AntitumorInhibits key enzymes; potential for cancer treatment
Thieno[3,2-d]pyrimidine derivativesAntibacterialEffective against Gram-positive and Gram-negative bacteria
Thieno[3,4-b]pyridine derivativesAntiviralShows promise in inhibiting viral replication

Case Studies

  • Antimicrobial Study : A study evaluating various thieno[2,3-d]pyrimidine derivatives found that those with specific substitutions exhibited significant antibacterial effects against M. tuberculosis . This suggests that structural modifications can enhance biological activity.
  • Antitumor Research : In another study focusing on cancer cell lines, compounds similar to this compound were shown to inhibit cellular proliferation through the downregulation of oncogenic pathways .

Q & A

Q. (Basic) What are the foundational synthetic routes for synthesizing thieno[2,3-d]pyrimidine derivatives like 4-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid?

The Niementowski reaction is a classical method for constructing thieno[2,3-d]pyrimidine scaffolds. For example, condensation of 2-amino-3-methoxycarbonylthiophene with formamide at 200°C for 2 hours yields the pyrimidine core . Advanced modifications include using urea, nitriles, or aromatic amines as cyclization agents. Reductive amination (e.g., sodium cyanoborohydride at pH 6) is also employed to introduce alkylamino side chains .

Q. (Advanced) How can researchers optimize synthetic yields for reductive amination steps in analogous compounds?

Key factors include:

  • Reagent selection : Sodium cyanoborohydride is preferred over NaBH4 for selective imine reduction .
  • pH control : Maintaining pH 6 minimizes side reactions (e.g., over-reduction).
  • Solvent and atmosphere : Dry methanol under argon prevents oxidation of intermediates .
    A comparative analysis of methods is summarized below:
MethodYieldKey ConditionsReference
Reductive amination45–86%NaCNBH3, pH 6, dry methanol
Niementowski reactionN/AFormamide, 200°C, 2 hours

II. Characterization and Analytical Challenges

Q. (Basic) What spectroscopic techniques are critical for characterizing thieno[2,3-d]pyrimidine derivatives?

  • IR spectroscopy : Identifies carbonyl (1650–1700 cm⁻¹) and amine (3200–3400 cm⁻¹) groups .
  • NMR : ¹H NMR resolves substituent patterns (e.g., ethyl groups at δ 1.2–1.4 ppm; thiophene protons at δ 7.0–8.5 ppm) .
  • HPLC : Assesses purity (>95% typically required for bioactive studies) .

Q. (Advanced) How can researchers resolve spectral ambiguities in structurally similar analogs?

  • 2D NMR (e.g., COSY, HSQC) : Differentiates overlapping signals in congested aromatic regions .
  • X-ray crystallography : Confirms regiochemistry of substituents on the thienopyrimidine core .
  • Computational modeling : Predicts spectral profiles using DFT-based chemical shift calculations .

III. Biological Activity and Assay Design

Q. (Basic) What enzymatic targets are relevant for evaluating the bioactivity of this compound?

Thieno[2,3-d]pyrimidines are often screened as dihydrofolate reductase (DHFR) inhibitors due to structural mimicry of folate . Other targets include kinases and cholinesterases, depending on substituent functionalization .

Q. (Advanced) How should researchers design dose-response assays to address contradictory bioactivity data?

  • Multi-concentration testing : Use a logarithmic dilution series (e.g., 0.1–100 μM) to establish IC50 values.
  • Control compounds : Include known inhibitors (e.g., methotrexate for DHFR) to validate assay conditions .
  • Orthogonal assays : Combine enzymatic inhibition studies with cellular viability assays (e.g., MTT) to confirm mechanism-specific activity .

IV. Data Interpretation and Theoretical Frameworks

Q. (Basic) How can researchers align synthetic experiments with theoretical models?

  • Retrosynthetic analysis : Map the target molecule to commercially available precursors (e.g., 2-amino-3-thiophenecarboxylates) .
  • Structure-activity relationship (SAR) : Correlate substituent effects (e.g., ethyl vs. methyl groups) with bioactivity using molecular docking .

Q. (Advanced) What strategies address discrepancies between computational predictions and experimental results?

  • Conformational sampling : Use molecular dynamics simulations to account for flexible side chains .
  • Solvent effects : Include implicit solvation models (e.g., COSMO) in DFT calculations to improve accuracy .
  • Experimental validation : Synthesize and test computationally prioritized analogs to refine models .

Interdisciplinary Research Considerations

Q. (Basic) How can chemical engineering principles improve scalability of synthesis?

  • Process control : Optimize temperature and pressure for exothermic steps (e.g., cyclization reactions) .
  • Membrane separation : Purify intermediates using nanofiltration to reduce solvent waste .

Q. (Advanced) What methodologies validate findings across in vitro and in vivo models?

  • Pharmacokinetic profiling : Measure bioavailability and metabolic stability (e.g., liver microsome assays) .
  • Toxicology screens : Assess acute toxicity in zebrafish or rodent models before advancing to preclinical studies .

VI. Research Design and Reproducibility

Q. (Basic) How should researchers document synthetic procedures for reproducibility?

  • Detailed protocols : Specify reaction times, temperatures, and purification steps (e.g., column chromatography gradients) .
  • Batch records : Track reagent lots and equipment calibration dates to identify variability sources .

Q. (Advanced) What frameworks ensure rigor in hypothesis-driven research on this compound?

  • Guiding Principle 2 : Link experiments to established theories (e.g., enzyme inhibition mechanisms) to contextualize findings .
  • Pre-registration : Publish study designs on platforms like Open Science Framework to mitigate bias .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid
Reactant of Route 2
4-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid

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